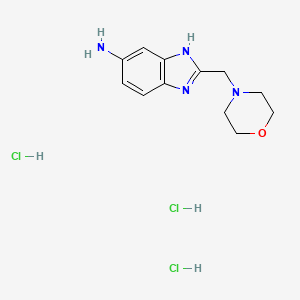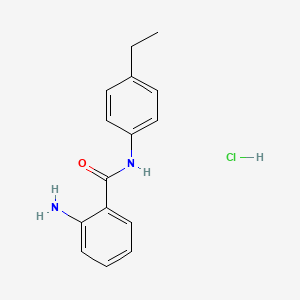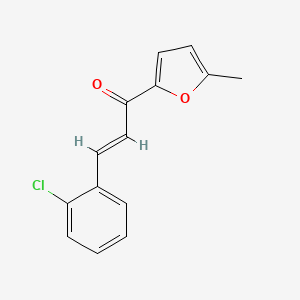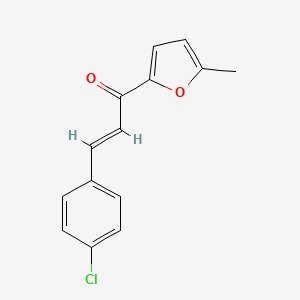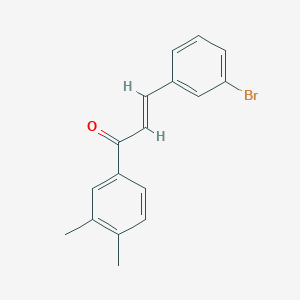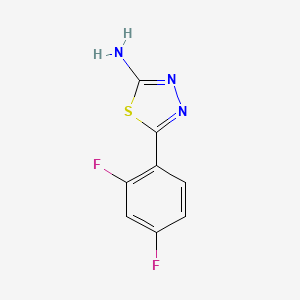
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as 3,4-Dimethyl-2-methylphenylprop-2-en-1-one, is a compound belonging to the class of propenones. It is a colorless liquid with a melting point of -34°C and a boiling point of 129°C. It is insoluble in water but soluble in alcohol and ether. It has a molecular formula of C12H14O and a molecular weight of 170.23 g/mol. It has been used in a variety of scientific applications, including synthesis, drug development, and lab experiments.
科学的研究の応用
(2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of compounds, including 2-methyl-3,4-dihydropyridines, 2-methyl-3,4-dihydro-1H-pyrrolo[3,2-b]pyridines, and 3,4-dihydro-2H-pyran-2-ones. It has also been used in the synthesis of a variety of drugs, including antifungal agents, anticonvulsants, and anti-inflammatory drugs. Additionally, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
作用機序
The mechanism of action of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450s and monooxygenases. These enzymes are responsible for the metabolism of a variety of compounds, including drugs and other substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including an anti-inflammatory effect, an anti-fungal effect, and an anticonvulsant effect. Additionally, the compound may have a variety of effects on the metabolism of a variety of compounds, including drugs and other substrates.
実験室実験の利点と制限
The advantages of using (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost and ease of preparation. Additionally, the compound is soluble in a variety of solvents, making it easy to work with in a variety of laboratory settings. The main limitation of using the compound in laboratory experiments is its low solubility in water, which may limit its use in certain types of experiments.
将来の方向性
For the use of (2E)-1-((2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into the compound’s biochemical and physiological effects may be beneficial in understanding its potential therapeutic applications. Finally, further research into the synthesis of the compound may be beneficial in developing more efficient and cost-effective methods for its production.
合成法
The synthesis of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved via a variety of methods. One method involves the reaction of 3-methyl-2-phenylprop-2-en-1-one with dimethylsulfate in the presence of sodium carbonate. This reaction yields (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in a yield of approximately 70%. Another method involves the reaction of 1-(3,4-dimethylphenyl)-3-methyl-2-phenylprop-2-en-1-one with sodium hydroxide in the presence of acetic acid, which yields (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in a yield of approximately 80%.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGKPQOGWVAKZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)

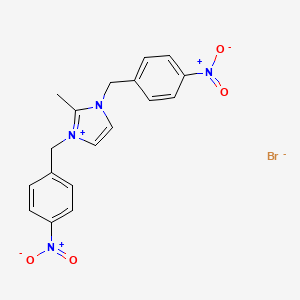
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
